molecular formula C10H6Cl2O6 B15080849 2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diyl diacetate CAS No. 7474-87-5

2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diyl diacetate

Katalognummer: B15080849
CAS-Nummer: 7474-87-5
Molekulargewicht: 293.05 g/mol
InChI-Schlüssel: DEOHGEJYLQIBEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ACETIC ACID 4-ACETOXY-2,5-DICHLORO-3,6-DIOXO-CYCLOHEXA-1,4-DIENYL ESTER is a chemical compound with the molecular formula C10H6Cl2O6 and a molecular weight of 293.062 g/mol . It is known for its unique structure, which includes two chlorine atoms and multiple ester groups, making it a compound of interest in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ACETIC ACID 4-ACETOXY-2,5-DICHLORO-3,6-DIOXO-CYCLOHEXA-1,4-DIENYL ESTER typically involves the esterification of acetic acid with 4-acetoxy-2,5-dichloro-3,6-dioxo-cyclohexa-1,4-dienyl . The reaction conditions often require the presence of a catalyst, such as sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity ACETIC ACID 4-ACETOXY-2,5-DICHLORO-3,6-DIOXO-CYCLOHEXA-1,4-DIENYL ESTER .

Analyse Chemischer Reaktionen

Types of Reactions

ACETIC ACID 4-ACETOXY-2,5-DICHLORO-3,6-DIOXO-CYCLOHEXA-1,4-DIENYL ESTER undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

ACETIC ACID 4-ACETOXY-2,5-DICHLORO-3,6-DIOXO-CYCLOHEXA-1,4-DIENYL ESTER has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ACETIC ACID 4-ACETOXY-2,5-DICHLORO-3,6-DIOXO-CYCLOHEXA-1,4-DIENYL ESTER involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The chlorine atoms may also play a role in the compound’s reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to ACETIC ACID 4-ACETOXY-2,5-DICHLORO-3,6-DIOXO-CYCLOHEXA-1,4-DIENYL ESTER include:

Uniqueness

The uniqueness of ACETIC ACID 4-ACETOXY-2,5-DICHLORO-3,6-DIOXO-CYCLOHEXA-1,4-DIENYL ESTER lies in its specific arrangement of ester and chlorine groups, which confer distinct chemical properties and reactivity compared to other similar compounds .

Eigenschaften

CAS-Nummer

7474-87-5

Molekularformel

C10H6Cl2O6

Molekulargewicht

293.05 g/mol

IUPAC-Name

(4-acetyloxy-2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl) acetate

InChI

InChI=1S/C10H6Cl2O6/c1-3(13)17-9-5(11)8(16)10(18-4(2)14)6(12)7(9)15/h1-2H3

InChI-Schlüssel

DEOHGEJYLQIBEB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1=C(C(=O)C(=C(C1=O)Cl)OC(=O)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.